Pareitropone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pareitropone is a natural product found in Cissampelos pareira with data available.

科学研究应用

Chemical Synthesis

The total synthesis of pareitropone has been achieved through innovative chemical methods. The first successful synthesis was reported using alkynyliodonium salt chemistry, which involved a series of strategic steps to construct the complex structure of this compound from simpler precursors. The synthesis pathway typically includes:

- Starting Material : 2,3,4-trimethoxybenzoic acid

- Key Reactions : Alkylidenecarbene addition to aromatic rings

- Final Product : this compound after 14 synthetic steps

This method not only provides a route to this compound but also opens avenues for synthesizing related alkaloids with potential bioactivity .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study evaluated its effects on:

- Cell Lines Tested :

- A549 (lung cancer)

- HCT116 (colon cancer)

- K562 (chronic myeloid leukemia)

- HL60 (acute myeloid leukemia)

The results demonstrated that this compound and its derivatives showed promising activity against these cell lines, suggesting potential as an anticancer agent .

Drug Development

Due to its biological activities, this compound is being investigated for its potential as a lead compound in drug development for cancer therapies. The ability to synthesize derivatives allows researchers to modify the structure for enhanced efficacy and reduced toxicity.

Other Potential Uses

Beyond oncology, there is interest in exploring this compound's effects on other health conditions, including:

- Antimicrobial Activity : Preliminary studies suggest that tropoloisoquinoline derivatives may possess antibacterial properties.

- Neurological Disorders : Investigations are underway to assess the neuroprotective effects of this compound and its analogs.

Case Study 1: Cytotoxicity Assessment

In a controlled laboratory setting, the cytotoxic effects of this compound were quantified using an IC50 assay across different cancer cell lines. The findings indicated that:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 25 |

| HCT116 | 30 |

| K562 | 20 |

| HL60 | 15 |

These results highlight the compound's potential as a potent anticancer agent .

Case Study 2: Synthesis Optimization

A recent study optimized the synthetic route for this compound by employing radical anionic coupling techniques, reducing the total synthesis time and improving yield rates. This advancement facilitates further exploration into the structure-activity relationship of tropoloisoquinoline derivatives .

化学反应分析

2002 Method: Alkynyliodonium Salt Chemistry

The first reported synthesis utilized alkynyliodonium salts to generate an alkylidenecarbene intermediate . This species underwent intramolecular addition to an aromatic ring, forming a highly strained norcaradiene substructure that rearranged to yield this compound. The key steps involved:

-

Generation of alkylidenecarbene via intramolecular nucleophilic attack on the alkynyliodonium moiety.

-

Cyclization and rearrangement of the norcaradiene intermediate to form the this compound skeleton.

2010 Method: Oxidative Cyclization of Phenolic Nitronates

A more efficient 9-step synthesis was developed starting from 2-bromoisovanillin . The critical steps included:

-

Formation of a phenolic nitronate, which underwent oxidative cyclization to construct the fused tropone ring.

-

Conversion of an intermediate spiro dienone (76% yield) to this compound via electrocyclic ring opening.

2024 Optimization: TMSOTf-Promoted Cyclization

Building on the 2010 method, the use of TMSOTf as an additive facilitated the formation of a strained norcaradiene intermediate, enhancing the yield of this compound to 80% . This approach minimized retro-Michael reactions and improved scalability.

Oxidative Cyclization Pathway

The 2010 and 2024 methods rely on the oxidative cyclization of phenolic nitronates, which generates a radical anion intermediate. This species undergoes intramolecular coupling to form the tropone ring, as evidenced by HRMS and NMR data .

Norcaradiene Rearrangement

In the 2024 synthesis, TMSOTf stabilizes the norcaradiene intermediate by trapping it as a silylenol ether, preventing competing retro-Michael reactions . This mechanism provides a thermodynamically favorable pathway to this compound.

Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Oxidative Cyclization | K₃Fe(CN)₆/KOH | Tropone ring formation |

| Electrocylic Ring Opening | TMSOTf/DBU | Norcaradiene stabilization |

Challenges and Innovations

-

High Strain Intermediates : Early methods faced challenges with norcaradiene rearrangements and competing reactions .

-

Silylenol Ether Trapping : The 2024 synthesis addressed this by using TMSOTf to stabilize intermediates, achieving higher yields .

The evolution of this compound synthesis demonstrates the power of mechanistic understanding and reagent optimization in overcoming structural complexity. These advancements highlight the utility of radical anion coupling and silylating agents in constructing highly strained natural products.

属性

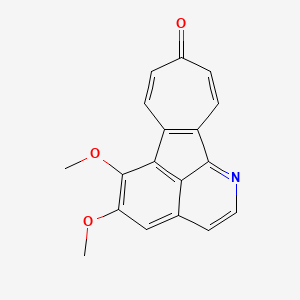

分子式 |

C18H13NO3 |

|---|---|

分子量 |

291.3 g/mol |

IUPAC 名称 |

15,16-dimethoxy-10-azatetracyclo[7.7.1.02,8.013,17]heptadeca-1(17),2(8),3,6,9,11,13,15-octaen-5-one |

InChI |

InChI=1S/C18H13NO3/c1-21-14-9-10-7-8-19-17-13-6-4-11(20)3-5-12(13)16(15(10)17)18(14)22-2/h3-9H,1-2H3 |

InChI 键 |

KWTAOJVETXMPDJ-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C2=C3C(=C1)C=CN=C3C4=C2C=CC(=O)C=C4)OC |

同义词 |

pareitropone |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。